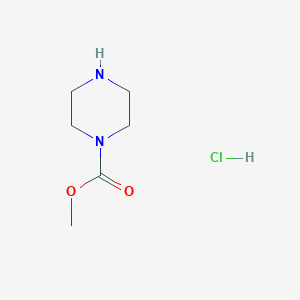

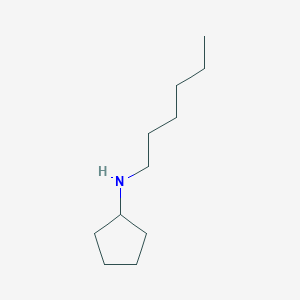

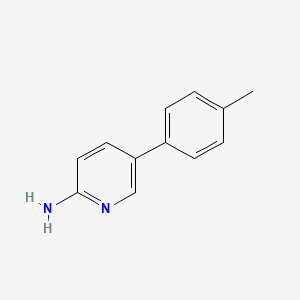

![molecular formula C5H7BrN2S B1319517 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide CAS No. 365996-65-2](/img/structure/B1319517.png)

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide

Vue d'ensemble

Description

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is a chemical compound with the molecular formula C5H7BrN2S . It is a solid substance .

Synthesis Analysis

A facile synthetic method of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, which is a subunit of a potent factor Xa (fXa) inhibitor, has been developed . This new approach employs one-step cyclization from a diol and can be applied to the syntheses of other pyrrolidine-fused aromatic ring systems .Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is represented by the linear formula C5H7BrN2S . The exact mass of the molecule is 205.95100 .Applications De Recherche Scientifique

Anticoagulant Activity

This compound serves as a subunit of a potent factor Xa (fXa) inhibitor, which is crucial in the blood coagulation process. Its inhibition can prevent thrombosis, making it valuable in anticoagulant research .

Antitumor Properties

Derivatives of this compound have been found to exhibit antitumor activities. It’s being studied for its potential use in cancer treatment due to its ability to interfere with cell proliferation .

Antimicrobial and Antifungal Effects

The compound has shown promise in antimicrobial and antifungal applications, suggesting its use in developing new treatments for infections caused by bacteria and fungi .

Antiviral Capabilities

Research indicates that derivatives of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide may have antiviral activities, which could be significant in the creation of new antiviral drugs .

Antioxidant Activity

The compound is also being explored for its antioxidant properties, which could be beneficial in protecting cells from oxidative stress and related diseases .

Anti-inflammatory Use

Its anti-inflammatory potential makes it a candidate for the development of new anti-inflammatory medications, which could help treat various inflammatory disorders .

Synthesis of Pyrrolidine-Fused Aromatic Ring Systems

A novel synthetic method involving one-step cyclization from a diol has been developed using this compound, which can be applied to synthesize other pyrrolidine-fused aromatic ring systems .

Dual Inhibitors of Blood Coagulation Factors Xa and XIa

Derivatives of this compound act as both selective and dual inhibitors of Xa factors and XIa, providing high inhibition values for both factors. This dual action is particularly useful in the design of new anticoagulants .

Each application presents a unique avenue for scientific exploration and potential therapeutic use. The versatility of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide in various fields of medical research highlights its significance as a pharmacophore.

A Facile Synthesis of 5,6-Dihydro-4H-Pyrrolo[3,4-d]Thiazole Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-Pyrrolo Design, Synthesis, and Evaluation of New Hybrid Derivativesof 5,6-Dihydro-4H-Pyrrolo

Mécanisme D'action

Target of Action

The primary target of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is Factor Xa (fXa) . Factor Xa is a key enzyme in the blood coagulation cascade, playing a crucial role in the conversion of prothrombin to thrombin, which in turn leads to the formation of a blood clot .

Mode of Action

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide acts as an inhibitor of Factor Xa . By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots .

Biochemical Pathways

The compound affects the blood coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this cascade, preventing the formation of thrombin and, consequently, a blood clot .

Result of Action

The inhibition of Factor Xa by 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide results in a reduction in blood clot formation . This can be beneficial in conditions where there is a risk of excessive clotting, such as in certain cardiovascular diseases .

Safety and Hazards

Orientations Futures

The development of new anticoagulants, including those based on 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide, is an area of active research . The compound’s role as a subunit of a potent factor Xa (fXa) inhibitor suggests potential applications in the treatment of cardiovascular diseases caused by blood coagulation system disorders .

Propriétés

IUPAC Name |

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.BrH/c1-4-5(2-6-1)8-3-7-4;/h3,6H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQTYFGTCINSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)SC=N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593813 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365996-65-2 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

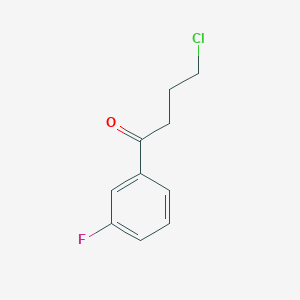

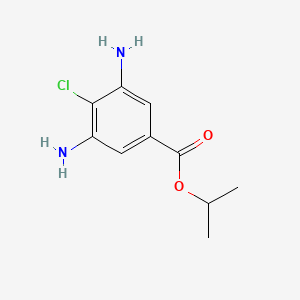

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)

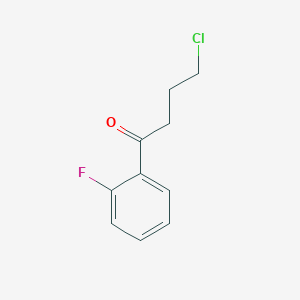

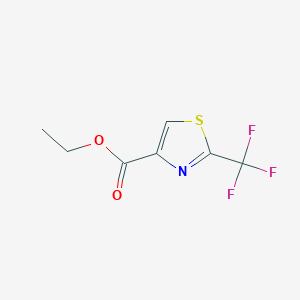

![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

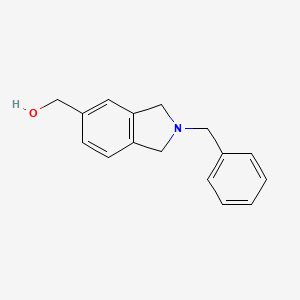

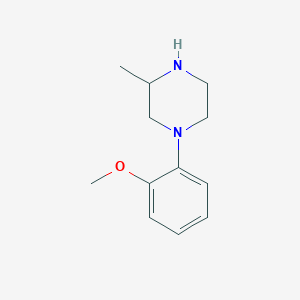

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)